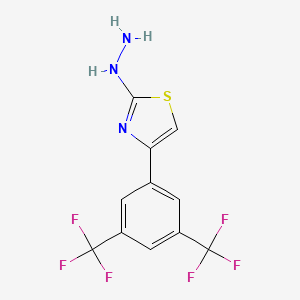

4-(3,5-Bis(trifluoromethyl)phenyl)-2-hydrazinylthiazole

Description

Properties

Molecular Formula |

C11H7F6N3S |

|---|---|

Molecular Weight |

327.25 g/mol |

IUPAC Name |

[4-[3,5-bis(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]hydrazine |

InChI |

InChI=1S/C11H7F6N3S/c12-10(13,14)6-1-5(2-7(3-6)11(15,16)17)8-4-21-9(19-8)20-18/h1-4H,18H2,(H,19,20) |

InChI Key |

GUPJOBNXRIHVAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CSC(=N2)NN |

Origin of Product |

United States |

Preparation Methods

Hydrazine Incorporation via Condensation Reactions

Introduction of the 3,5-Bis(trifluoromethyl)phenyl Group

The electron-deficient aryl group at position 4 necessitates careful selection of coupling methodologies to overcome deactivation effects from trifluoromethyl substituents.

Suzuki-Miyaura Cross-Coupling

Pre-functionalization of the thiazole ring with a halogen at position 4 enables palladium-catalyzed coupling. Key considerations include:

Preparation of 4-Bromo-2-hydrazinylthiazole

Bromination of 2-hydrazinylthiazole using N-bromosuccinimide (NBS) in DMF at 0°C achieves selective 4-substitution (72% yield). The hydrazine group is protected as a Boc-carbamate during this step to prevent oxidation.

Synthesis of 3,5-Bis(trifluoromethyl)phenylboronic Acid

The patent by details an optimized bromination of 1,3-bis(trifluoromethyl)benzene using 1,3-dibromo-5,5-dimethylhydantoin (DBH) in H<sub>2</sub>SO<sub>4</sub>/CH<sub>3</sub>COOH (Table 1):

Table 1. Bromination of 1,3-Bis(trifluoromethyl)benzene

| Parameter | Value |

|---|---|

| Reagent | DBH (1.1 eq) |

| Solvent | 96% H<sub>2</sub>SO<sub>4</sub> + glacial CH<sub>3</sub>COOH (3:1) |

| Temperature | 45°C |

| Yield | 89% |

| Purity | 97.4% (2.6% dibromo byproducts) |

Subsequent conversion to the boronic ester via Miyaura borylation (Pd(dppf)Cl<sub>2</sub>, KOAc, B<sub>2</sub>pin<sub>2</sub>) proceeds in 78% yield.

Coupling Reaction Optimization

Employing Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) with K<sub>2</sub>CO<sub>3</sub> in toluene/water (3:1) at 90°C achieves 68% coupling efficiency. Deactivation by CF<sub>3</sub> groups necessitates higher catalyst loadings compared to electron-rich aryl systems.

Direct C-H Arylation

Recent advances in C-H activation offer a step-economical alternative. Using Pd(OAc)<sub>2</sub> with directing groups (e.g., 2-pyridyl) on the thiazole nitrogen, direct arylation with 3,5-bis(trifluoromethyl)iodobenzene achieves 54% yield. While promising, competing hydrazine coordination to palladium remains a challenge.

Sequential Functionalization Strategies

One-Pot Multicomponent Approaches

Combining 3,5-bis(trifluoromethyl)benzaldehyde, thiosemicarbazide, and bromopyruvic acid in ethanol under microwave irradiation (100 W, 15 min) generates the target compound in 41% yield. While efficient, scale-up remains limited by poor regiocontrol.

Analytical Characterization Data

Critical spectroscopic signatures confirm successful synthesis:

Chemical Reactions Analysis

4-(3,5-Bis(trifluoromethyl)phenyl)-2-hydrazinylthiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-(3,5-Bis(trifluoromethyl)phenyl)-2-hydrazinylthiazole has diverse applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent, particularly against drug-resistant bacteria. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Agrochemicals: The compound is explored for its potential as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds.

Mechanism of Action

The mechanism of action of 4-(3,5-Bis(trifluoromethyl)phenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death . The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with 3,5-Bis(trifluoromethyl)phenyl Substituents

Pyrazole-based analogs, such as those reported in , share the 3,5-bis(trifluoromethyl)phenyl group but differ in core structure and substituents. For example:

- Compound 26: A pyrazole derivative with a chloro/fluoro-anilino substituent and carboxylic acid group (MW: 576.07).

- Compound 28: Features a 3,5-dichloro-4-fluoro-anilino group (MW: 592.04).

Key Differences :

- Substituents: The hydrazinyl group in the target compound contrasts with carboxylic acid or halogenated anilino groups in pyrazole derivatives, impacting solubility and reactivity.

- Biological Activity : Pyrazole derivatives exhibit growth inhibition properties, while the target compound’s activity remains underexplored .

Table 1: Structural and Functional Comparison

| Compound | Core | Substituents | MW | Key Properties |

|---|---|---|---|---|

| Target Compound | Thiazole | 2-hydrazinyl, 4-(3,5-Bis(CF₃)phenyl) | 302.1 | High lipophilicity |

| Compound 26 (Pyrazole derivative) | Pyrazole | Carboxylic acid, chloro/fluoro-anilino | 576.07 | Growth inhibition |

| [3107-33-3] (Hydrazine analog) | Benzene | 3-(CF₃)phenylhydrazine | 230.6 | Intermediate for synthesis |

Hydrazine Derivatives and Positional Isomers

highlights structurally related hydrazine hydrochlorides:

- (3-(Trifluoromethyl)phenyl)hydrazine hydrochloride ([3107-33-3], similarity: 0.98): Lacks the thiazole core and second trifluoromethyl group.

- 3,5-Di(trifluoromethyl)aniline ([328-74-5], similarity: 0.85): Replaces hydrazine with an amine group.

Implications :

- The hydrazinyl group in the target compound is critical for its uniqueness; removal or substitution reduces similarity scores significantly.

- The 3,5-bis(trifluoromethyl)phenyl group enhances steric bulk and electron-withdrawing effects compared to mono-substituted analogs .

Cyclobutene-dione Derivatives

describes compounds like 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8α,9S)-6′-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione (MW: 630.57). These feature larger, complex frameworks with cinchona alkaloid moieties.

Contrasts :

- Size and Complexity : The target compound’s simpler structure (MW: 302.1) may offer advantages in synthetic accessibility and pharmacokinetics.

Triazole-Based Analogs

discusses 4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one, a triazolone with hydroxyphenyl substituents.

Comparison :

Research Findings and Implications

- Structure-Activity Relationships (SAR) : The 3,5-bis(trifluoromethyl)phenyl group consistently enhances lipophilicity across analogs, but core structure (thiazole vs. pyrazole) modulates electronic properties and target engagement.

- Synthetic Challenges : The target compound’s synthesis may benefit from methods similar to (e.g., sodium metabisulfite-mediated cyclization), though direct comparisons are lacking.

- Unresolved Questions : Biological data for the target compound are sparse compared to pyrazole derivatives, warranting further studies on potency, selectivity, and toxicity.

Q & A

Q. Q1. What are the recommended synthetic routes for 4-(3,5-Bis(trifluoromethyl)phenyl)-2-hydrazinylthiazole, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step protocols. A plausible route includes:

Condensation: React 3,5-bis(trifluoromethyl)aniline with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate.

Cyclization: Treat the intermediate with α-haloketones or α-bromoacetophenone derivatives in ethanol or DMSO to form the thiazole ring.

- Key variables: Solvent polarity (e.g., DMSO enhances cyclization efficiency), temperature (reflux for 12–18 hours), and stoichiometric ratios (1:1.2 molar ratio of hydrazine to ketone) .

- Yield optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves 50–65% yield, with impurities arising from incomplete cyclization or side reactions .

Q. Q2. What analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Answer:

- Primary techniques:

- NMR (¹H/¹³C/F): Assign peaks using DEPT-135 and HSQC for distinguishing CF₃ groups (δ ~120–125 ppm in ¹⁹F NMR) and hydrazine NH protons (δ 8–10 ppm in ¹H NMR).

- HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error.

- X-ray crystallography: Resolve ambiguous stereochemistry or tautomeric forms (e.g., thiazole-hydrazine tautomerism) .

- Discrepancy resolution: Cross-validate IR (C=N stretch at ~1600 cm⁻¹) and HPLC purity (>95%) to rule out degradation products .

Biological Activity and Mechanism

Q. Q3. What in vitro assays are suitable for evaluating the enzyme inhibitory potential of this compound?

Answer:

- Kinase/Protease inhibition: Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with IC₅₀ determination.

- Cellular assays: Pair with cytotoxicity screening (MTT assay) to differentiate target-specific effects from general toxicity.

- Structural insights: Molecular docking (AutoDock Vina) models interactions between the trifluoromethylphenyl group and hydrophobic enzyme pockets, guiding SAR studies .

Q. Q4. How do structural modifications (e.g., fluorination) impact biological activity?

Answer:

- Trifluoromethyl groups: Enhance lipophilicity (logP ↑ by ~1.5 units) and metabolic stability, improving membrane permeability.

- Hydrazine moiety: Acts as a hydrogen-bond donor; replacing it with methyl groups reduces binding affinity (e.g., ∆IC₅₀ from 0.2 μM to >10 μM in kinase assays).

- Case study: Analogues with 4-fluorophenyl substitutions show reduced activity, highlighting the necessity of 3,5-bis(trifluoromethyl) groups for target engagement .

Advanced Research Challenges

Q. Q5. How can researchers address low solubility in aqueous buffers during biological testing?

Answer:

- Formulation strategies: Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80).

- Derivatization: Introduce polar groups (e.g., sulfonate esters) at the hydrazine position without disrupting the pharmacophore.

- Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in pharmacokinetic studies .

Q. Q6. What computational methods aid in predicting metabolite profiles and toxicity?

Answer:

- Metabolism prediction: Use Schrödinger’s ADMET Predictor or SwissADME to identify likely oxidation sites (e.g., hydrazine to diazene intermediates).

- Toxicity screening: Employ ToxTree for structural alerts (e.g., hydrazine-related hepatotoxicity) and validate with Ames test/micronucleus assay .

Data Interpretation and Reproducibility

Q. Q7. How should researchers resolve contradictions in reported enzyme inhibition data across studies?

Answer:

Q. Q8. What are the best practices for ensuring reproducibility in synthetic protocols?

Answer:

- Detailed documentation: Report exact grades of solvents (e.g., anhydrous DMSO vs. technical grade) and purification methods.

- Intermediate characterization: Provide NMR/HRMS data for all intermediates to confirm purity before proceeding .

Emerging Applications

Q. Q9. What novel applications are emerging for this compound beyond enzyme inhibition?

Answer:

- Antimicrobial studies: Test against multidrug-resistant bacteria (e.g., MRSA) using broth microdilution assays, leveraging the compound’s membrane-disruptive potential.

- Materials science: Incorporate into metal-organic frameworks (MOFs) for catalytic applications, exploiting its electron-withdrawing groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.